(3-Fluoropyrazin-2-yl)methanol
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Overview
Description
(3-Fluoropyrazin-2-yl)methanol is a fluorinated heterocyclic compound with the molecular formula C5H5FN2O It features a pyrazine ring substituted with a fluorine atom at the third position and a hydroxymethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoropyrazin-2-yl)methanol typically involves the fluorination of pyrazine derivatives. One common method includes the reaction of pyrazine-2-carboxylic acid with a fluorinating agent such as Selectfluor. The reaction proceeds under anhydrous conditions in a solvent like acetonitrile, followed by reduction of the ester group to yield the desired hydroxymethyl derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoropyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (3-Fluoropyrazin-2-yl)methane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: (3-Fluoropyrazin-2-yl)formaldehyde or (3-Fluoropyrazin-2-yl)carboxylic acid.
Reduction: (3-Fluoropyrazin-2-yl)methane.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoropyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays due to its unique fluorine substitution.
Medicine: It is investigated for its potential as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where fluorinated compounds impart desirable properties such as hydrophobicity and chemical resistance
Mechanism of Action
The mechanism of action of (3-Fluoropyrazin-2-yl)methanol involves its interaction with specific molecular targets, primarily through its fluorine and hydroxymethyl groups. The fluorine atom can engage in hydrogen bonding and dipole interactions, influencing the compound’s binding affinity to enzymes and receptors. The hydroxymethyl group can undergo oxidation or reduction, modulating the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- (3-Fluoropyridin-2-yl)methanol
- (3-Fluoropyridin-2-yl)methane
- (3-Fluoropyrazin-2-yl)formaldehyde
Comparison: (3-Fluoropyrazin-2-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the pyrazine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in biological systems. Compared to (3-Fluoropyridin-2-yl)methanol, the pyrazine derivative exhibits different electronic properties due to the additional nitrogen atom in the ring, which can influence its behavior in chemical and biological contexts .
Properties
IUPAC Name |
(3-fluoropyrazin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMXPHZOIPPKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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